Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone
Description
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is a synthetic compound featuring a benzodioxole core linked to a morpholine ring substituted with a phenyl group at the 2-position. This structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules. The benzodioxole moiety contributes to metabolic stability and lipophilicity, while the 2-phenylmorpholine group may influence conformational flexibility and target binding.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(14-6-7-15-16(10-14)23-12-22-15)19-8-9-21-17(11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJNXGKEZIBYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole with a suitable morpholine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has shown significant promise as a pharmacophore in drug development, particularly for cancer and neurological disorders.
- Antitumor Activity : Studies indicate that this compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been reported to inhibit cell growth and induce apoptosis in specific cancer types .
Material Science
The unique structural properties of this compound make it suitable for applications in material science.
- Organic Semiconductors : Its ability to form stable molecular structures allows for exploration in the development of organic semiconductors, which are crucial for electronic devices .
Biological Studies
This compound is utilized in various biological assays to investigate its effects on cellular processes.
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. Specifically:
- Antibacterial Activity : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus were found to be as low as 625 µg/mL .
- Antifungal Activity : The compound showed effective inhibition against Candida albicans, with certain derivatives achieving complete inhibition at low concentrations .
Study 1: Antimicrobial Screening
A comprehensive screening of various dioxole derivatives assessed their antimicrobial properties. Results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against S. aureus and C. albicans. Structural modifications were suggested to optimize efficacy.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that variations in substituents on the morpholine ring significantly influenced both antibacterial and antifungal activities. Compounds with hydrophobic groups demonstrated increased membrane permeability, enhancing their antimicrobial potency.
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 (S. aureus) | 500 (C. albicans) |
| Derivative A | 1250 (E. faecalis) | 250 (C. albicans) |
| Derivative B | 500 (S. epidermidis) | 1000 (C. albicans) |
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(morpholino)methanone (7c)
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a)
- Structure : Incorporates a pyrazoline ring and tert-butyl group .
- Physicochemical Properties : Melting point = 138–140°C; yield = 77%.
Piperidine/Pyrrolidine-Based Methanones
Benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone (4b)
- Structure: Replaces morpholino with piperidine .
- Key Differences: The saturated piperidine ring may alter hydrogen-bonding capacity compared to morpholino.
Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone
Heterocyclic Variations: Thiazole and Thiophene Derivatives
(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone (3s)
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27)
- Structure : Thiazole core with a pyrrolidine group .
- Synthesis : Yield = 60%; LC-HRMS confirms molecular ion [M+H]⁺ = 467.1652.
Quinoline and Cyclopropanecarboxamide Derivatives
Quinoline-4-carboxamides (F5–F7)
- Structure: Quinoline core with benzodioxole substituents .
- Bioactivity : Tubulin inhibitors, highlighting the benzodioxole group’s role in targeting microtubules.
Cyclopropanecarboxamides (41, 92–94)
- Structure : Cyclopropane-linked carboxamides with thiazole or phenyl groups .
- Synthesis Yields: 16–32%, lower than morpholino methanones due to steric complexity.
Substituent Effects on Physicochemical Properties
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₇H₁₉N₁O₃
- Molecular Weight: 287.3535 g/mol
- InChIKey: QHWOFMXDKFORMO-XVNBXDOJSA-N
The structure features a benzo[d][1,3]dioxole moiety linked to a morpholine ring, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the dioxole ring followed by the introduction of the morpholino group. Specific conditions such as temperature, catalysts, and solvents can significantly influence yield and purity.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) ranging from 625 µg/mL against Staphylococcus aureus to 1250 µg/mL against Enterococcus faecalis .
- Antifungal Activity: The compound has also demonstrated antifungal effects against Candida albicans, with certain derivatives exhibiting complete inhibition at low concentrations .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dioxole ring may interact with cellular targets involved in metabolic pathways or cell wall synthesis in bacteria and fungi.
Study 1: Antimicrobial Screening
A comprehensive screening of various dioxole derivatives was conducted to assess their antimicrobial properties. The results indicated that compounds with electron-donating groups on the phenyl ring showed enhanced activity against S. aureus and C. albicans. The study concluded that structural modifications could optimize efficacy .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study demonstrated that variations in substituents on the morpholine ring significantly influenced both antibacterial and antifungal activities. Compounds with hydrophobic groups showed increased membrane permeability, enhancing their antimicrobial potency .
Comparative Biological Activity Table
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 (S. aureus) | 500 (C. albicans) |
| Derivative A | 1250 (E. faecalis) | 250 (C. albicans) |
| Derivative B | 500 (S. epidermidis) | 1000 (C. albicans) |
Q & A
Q. How do researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer: For discrepancies in stereochemistry, use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons. Compare experimental X-ray data with density functional theory (DFT)-optimized structures (e.g., Gaussian 16). Validate via variable-temperature NMR to rule out conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
